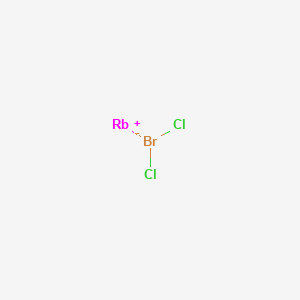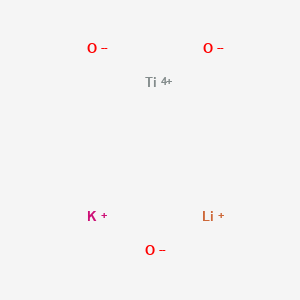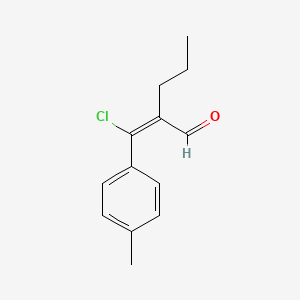
2-(Chloro-p-tolylmethylene)valeraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloro-p-tolylmethylene)valeraldehyde is an organic compound with the molecular formula C13H15ClO. It is characterized by the presence of a chloro-substituted aromatic ring and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloro-p-tolylmethylene)valeraldehyde typically involves the condensation of p-chlorobenzaldehyde with valeraldehyde in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aromatic aldehyde .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chloro-p-tolylmethylene)valeraldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-(Chloro-p-tolylmethylene)valeric acid.
Reduction: Formation of 2-(Chloro-p-tolylmethylene)valeralcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chloro-p-tolylmethylene)valeraldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloro-p-tolylmethylene)valeraldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity or function. The chloro group can also participate in interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(Bromo-p-tolylmethylene)valeraldehyde: Similar structure but with a bromo substituent instead of chloro.
2-(Fluoro-p-tolylmethylene)valeraldehyde: Similar structure but with a fluoro substituent instead of chloro.
2-(Methoxy-p-tolylmethylene)valeraldehyde: Similar structure but with a methoxy substituent instead of chloro.
Uniqueness
2-(Chloro-p-tolylmethylene)valeraldehyde is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The chloro group can participate in specific types of chemical reactions, such as nucleophilic substitution, which may not be as favorable with other substituents .
Properties
CAS No. |
83898-11-7 |
|---|---|
Molecular Formula |
C13H15ClO |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
(2E)-2-[chloro-(4-methylphenyl)methylidene]pentanal |
InChI |
InChI=1S/C13H15ClO/c1-3-4-12(9-15)13(14)11-7-5-10(2)6-8-11/h5-9H,3-4H2,1-2H3/b13-12+ |
InChI Key |
RQGOMHKBUMWEHS-OUKQBFOZSA-N |
Isomeric SMILES |
CCC/C(=C(/C1=CC=C(C=C1)C)\Cl)/C=O |
Canonical SMILES |
CCCC(=C(C1=CC=C(C=C1)C)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



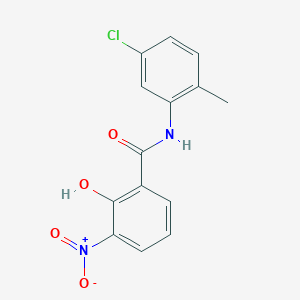
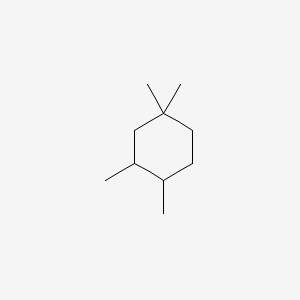
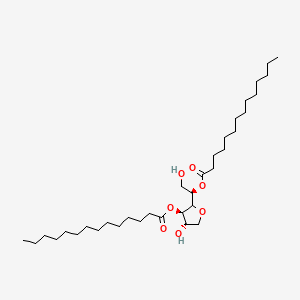
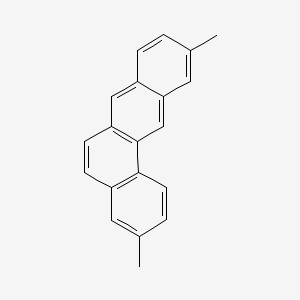
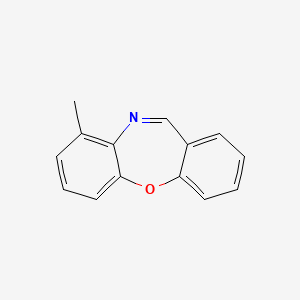

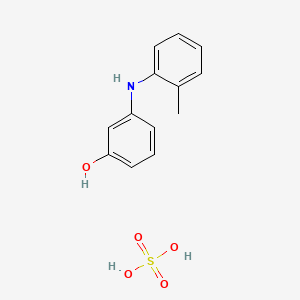
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)

![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)

